L-Amoxicillin

Description

Properties

IUPAC Name |

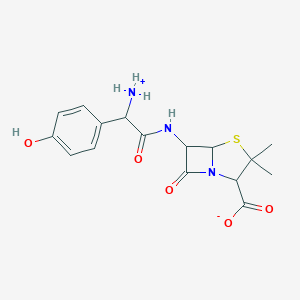

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181396 | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-93-0, 26787-78-0 | |

| Record name | L-Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amoxicillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Amoxicillin Stereoisomer: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely utilized β-lactam antibiotic, is a cornerstone in the treatment of bacterial infections. Its efficacy, like many pharmaceuticals, is intrinsically linked to its stereochemistry. The amoxicillin molecule possesses multiple chiral centers, resulting in several stereoisomers. However, only one of these isomers, D-(-)-amoxicillin, exhibits therapeutic antibacterial activity. This technical guide provides an in-depth exploration of the biological activity of amoxicillin stereoisomers, with a particular focus on the L-amoxicillin form. It details the established mechanism of action of the active D-isomer, presents relevant quantitative data, and outlines key experimental protocols for assessing biological activity. While direct quantitative data for this compound is sparse in publicly available literature due to its established inactivity, this guide contextualizes its role as an isomeric impurity.

Stereoisomerism and Biological Activity

The antibacterial effect of amoxicillin is dependent on the specific three-dimensional arrangement of its atoms. The naturally occurring and synthetically produced active form is the D-(-)-isomer. The L-isomer, conversely, is generally considered to be biologically inactive. During the synthesis of the amoxicillin side chain, a racemic mixture of the D- and L- forms can be produced, which necessitates a resolution step to isolate the desired D-isomer for coupling with the 6-aminopenicillanic acid (6-APA) nucleus. The presence of this compound in the final drug product is considered an impurity.

Data Presentation: Comparison of D- and this compound

The following table summarizes the known properties and available data for the D- and L-stereoisomers of amoxicillin. It highlights the significant lack of biological activity data for the L-isomer, underscoring its therapeutic inertness.

| Property | D-Amoxicillin | This compound |

| Common Designation | Amoxicillin (active drug) | Amoxicillin related compound/impurity |

| Biological Activity | Broad-spectrum antibacterial | Generally considered biologically inactive |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs) | Not known to significantly bind to PBPs or inhibit cell wall synthesis |

| MIC Values | Readily available and vary by bacterial species (see Table 2) | Data not available in public literature; presumed to be very high/inactive |

| PBP Binding Affinity | Demonstrates significant binding affinity to bacterial PBPs | Data not available in public literature; presumed to have negligible affinity |

Quantitative Data: MIC of D-Amoxicillin against Various Bacteria

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The table below presents a summary of representative MIC values for D-Amoxicillin against several bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) |

| Streptococcus suis | 0.015 - 0.064[1] |

| Aggregatibacter actinomycetemcomitans | 0.25 - 2.00[2] |

| Penicillin-SusceptibleStreptococcus pneumoniae | 0.015 - 0.03 |

| Penicillin-IntermediateStreptococcus pneumoniae | 0.06 - 1.0 |

| Penicillin-ResistantStreptococcus pneumoniae | 1.0 - 8.0 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Test compound (D-Amoxicillin and, if available, this compound) stock solution

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Pipettes and multichannel pipettes

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test antibiotic in a suitable solvent.

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the ability of a test compound to bind to PBPs by competing with a known, labeled penicillin probe.

Materials:

-

Bacterial membranes containing PBPs

-

Test compound (e.g., D-Amoxicillin, this compound) at various concentrations

-

Labeled penicillin probe (e.g., biotinylated ampicillin, fluorescent penicillin)

-

Wash buffers (e.g., PBS)

-

SDS-PAGE reagents and equipment

-

Detection system (e.g., streptavidin-HRP for biotinylated probes, fluorescence scanner for fluorescent probes)

Procedure:

-

Membrane Preparation:

-

Grow the bacterial strain of interest to mid-log phase and harvest the cells.

-

Lyse the cells and isolate the membrane fraction, which is rich in PBPs, through ultracentrifugation.

-

-

Competition Binding:

-

Incubate the bacterial membranes with increasing concentrations of the unlabeled test compound (e.g., D- or this compound) for a set period to allow for binding to the PBPs.

-

Add a fixed, subsaturating concentration of the labeled penicillin probe to the mixture and incubate further.

-

-

Detection:

-

Terminate the binding reaction and wash the membranes to remove unbound probe.

-

Solubilize the membrane proteins and separate them by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., nitrocellulose) for detection.

-

Detect the labeled probe bound to the PBPs. For a biotinylated probe, this would involve incubation with streptavidin-HRP followed by a chemiluminescent substrate. For a fluorescent probe, the gel can be directly imaged.

-

-

Analysis:

-

A decrease in the signal from the labeled probe with increasing concentrations of the test compound indicates successful competition for PBP binding. The concentration of the test compound that inhibits 50% of the labeled probe binding (IC₅₀) can be calculated to determine the binding affinity.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The biological activity of amoxicillin is exclusively attributed to its D-(-)-stereoisomer, which effectively inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins. The this compound isomer is considered biologically inactive and is treated as an impurity in pharmaceutical preparations. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to understand and evaluate the antibacterial properties of amoxicillin, underscoring the critical role of stereochemistry in its therapeutic action. The provided protocols for MIC determination and PBP binding assays offer standardized methods for the continued study of amoxicillin and other β-lactam antibiotics.

References

The Discovery and Synthesis of L-Amoxicillin: A Technical Guide

Introduction

L-Amoxicillin, a β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria has made it one of the most widely prescribed antibiotics globally. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The document details the historical context of its discovery, comprehensive experimental protocols for its chemical and enzymatic synthesis, and its mechanism of action.

Discovery of this compound

This compound was discovered by scientists at Beecham Research Laboratories in the 1960s and was first made available for medical use in 1972.[1][2] It was a significant development in the quest for semi-synthetic penicillins with improved oral bioavailability and a broader spectrum of activity compared to its predecessor, ampicillin.[2] The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by Beecham scientists in 1957 was a pivotal moment that paved the way for the development of numerous semi-synthetic penicillins, including amoxicillin.[3][4]

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its synthesis, formulation, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [5] |

| Molecular Weight | 365.4 g/mol | [5] |

| Melting Point | 194 °C | [6] |

| pKa | 2.4 (carboxylic acid), 7.4 (amine), 9.6 (phenol) | [7] |

| Solubility in water | 4.0 mg/mL | [8] |

| Optical Rotation [α]D²⁰ | +246° (c = 0.1) | [8] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3420, 3200-2900, 1735, 1660, 1610, 1595, 1518, 1450, 1270, 1195, 830 | [3] |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 9.82 (s, 1H), 9.28 (d, J = 7.5 Hz, 1H), 8.57 (s, 1H), 7.28 (d, J = 8.6 Hz, 2H), 6.80 (d, J = 8.6 Hz, 2H), 5.91 (q, J = 6.1 Hz, 2H), 5.59 (t, J = 4.8 Hz, 1H), 5.45 (d, J = 4.1 Hz, 1H), 5.20 (dd, J = 4.6, 1.8 Hz, 1H), 4.95 (s, 1H), 4.56 (s, 1H), 4.42 (s, 1H), 4.03 (q, J = 7.1 Hz, 1H), 3.73–3.65 (m, 1H), 1.49 (s, 3H), 1.46 (s, 3H), 1.36 (s, 3H), 1.35 (s, 3H) | [9] |

| Mass Spectrometry (m/z) | [M+H]⁺: 366. Fragment ions: 349, 208, 160, 114. | [9] |

| UV Absorption (λmax) | (Ethanol): 230, 274 nm; (0.1N HCl): 229, 272 nm; (0.1N KOH): 248, 291 nm | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: a conventional chemical method and a more environmentally benign enzymatic process.

Chemical Synthesis: The Dane Salt Route

The industrial production of amoxicillin has traditionally been dominated by chemical synthesis, often employing the Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid.[10] This method involves the protection of the amino group of the side chain precursor, its activation, and subsequent coupling with 6-aminopenicillanic acid (6-APA).[2]

Chemical Synthesis of this compound via the Dane Salt Route.

The following protocol is a generalized representation of the Dane salt route.

1. Preparation of the Dane Salt:

-

In a suitable reactor, suspend D-(-)-p-hydroxyphenylglycine in a mixture of water and an appropriate organic solvent (e.g., methanol).

-

Add an alkali such as potassium hydroxide (B78521) to achieve a pH that facilitates the dissolution of the amino acid.

-

Add ethylacetoacetate to the solution and stir at a controlled temperature until the condensation reaction is complete, forming the potassium salt of the enamine (Dane salt).

-

The Dane salt is then precipitated, filtered, and dried.

2. Formation of the Mixed Anhydride:

-

Suspend the dried Dane salt in an anhydrous aprotic solvent like dichloromethane (B109758) at a low temperature (e.g., -30°C).

-

Slowly add pivaloyl chloride to the suspension while maintaining the low temperature.

-

The reaction mixture is stirred for a specific period to ensure the complete formation of the mixed anhydride.

3. Acylation of 6-APA:

-

In a separate vessel, prepare a solution of 6-APA in an anhydrous solvent with a tertiary amine (e.g., triethylamine) to form the amine salt.

-

Add the 6-APA amine salt solution to the previously prepared mixed anhydride solution at a controlled low temperature.

-

The coupling reaction is allowed to proceed for several hours.

4. Hydrolysis and Isolation:

-

After the acylation is complete, the reaction mixture is subjected to acidic hydrolysis to remove the protecting group. This is typically done by adding dilute hydrochloric acid.

-

The pH is carefully adjusted to the isoelectric point of amoxicillin to induce its precipitation.

-

The precipitated this compound is then filtered, washed with cold water and a suitable organic solvent, and dried under vacuum to yield the final product, often as the trihydrate.[11]

Table 3: Typical Reaction Parameters for Chemical Synthesis

| Parameter | Condition |

| Solvent | Dichloromethane, Water, Methanol |

| Temperature | -30°C to 5°C |

| Key Reagents | D-(-)-p-hydroxyphenylglycine, Ethylacetoacetate, Pivaloyl Chloride, 6-APA |

| Yield | 77-82% (laboratory scale)[12] |

Enzymatic Synthesis

The enzymatic synthesis of this compound is an attractive alternative to the chemical route due to its milder reaction conditions, reduced environmental impact, and higher specificity.[4] This process typically utilizes an immobilized penicillin G acylase (PGA) to catalyze the acylation of 6-APA with an activated derivative of D-(-)-p-hydroxyphenylglycine, such as D-p-hydroxyphenylglycine methyl ester (D-HPGM).[13]

Enzymatic Synthesis of this compound.

1. Immobilization of Penicillin G Acylase (PGA):

-

Various methods can be used for immobilization, including covalent attachment to a support like glutaraldehyde-activated chitosan (B1678972) or agarose.[14][15]

-

For covalent attachment, a solution of PGA is mixed with the activated support at a specific pH and temperature for a defined period.[14]

-

The immobilized enzyme is then washed to remove any unbound enzyme and stored under appropriate conditions.

2. Enzymatic Synthesis Reaction:

-

In a temperature-controlled reactor, a buffered aqueous solution is prepared.

-

The substrates, 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (D-HPGM), are added to the buffer.

-

The reaction is initiated by adding the immobilized PGA.

-

The pH of the reaction mixture is maintained at an optimal level (e.g., 6.0-7.0) by the controlled addition of an acid or base.

-

The reaction is monitored by techniques such as HPLC until maximum conversion is achieved.

3. Product Isolation and Purification:

-

Once the reaction is complete, the immobilized enzyme is separated by filtration for reuse.

-

The pH of the filtrate is adjusted to the isoelectric point of amoxicillin to induce crystallization.

-

The crystalline amoxicillin is collected by filtration, washed with cold water, and dried.

Table 4: Typical Reaction Parameters for Enzymatic Synthesis

| Parameter | Condition | Reference |

| Enzyme | Immobilized Penicillin G Acylase (PGA) | [16] |

| Substrates | 6-APA and D-HPGM | [16] |

| Temperature | 25-35 °C | [13][17] |

| pH | 6.0 - 7.5 | [13][18] |

| Yield | Up to 50-76.5% | [17][19] |

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[20] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked by penicillin-binding proteins (PBPs).[21]

References

- 1. researchgate.net [researchgate.net]

- 2. CN110551144A - Preparation method of amoxicillin - Google Patents [patents.google.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. usp-pqm.org [usp-pqm.org]

- 5. Amoxicillin CAS#: 26787-78-0 [m.chemicalbook.com]

- 6. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. Amoxicillin [drugfuture.com]

- 9. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.intratec.us [cdn.intratec.us]

- 11. Purification of amoxicillin trihydrate in the presence of degradation products by different washing methods - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. scribd.com [scribd.com]

- 13. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process in the presence of organic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Immobilization of Penicillin G Acylase: The Key to Optimum Performance | Semantic Scholar [semanticscholar.org]

- 16. Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase [scientiairanica.sharif.edu]

- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 18. A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 21. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

L-Amoxicillin vs. D-Amoxicillin: A Technical Examination of Antibacterial Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemical differences between L-Amoxicillin and D-Amoxicillin and their profound impact on antibacterial efficacy. It is conclusively established that the antibacterial activity of amoxicillin resides almost exclusively in the D-(-)-α-amino-p-hydroxybenzylpenicillin isomer. This document synthesizes the available scientific information to elucidate the stereospecific nature of amoxicillin's mechanism of action and the implications for drug development.

Introduction: The Critical Role of Stereochemistry in Amoxicillin's Activity

Amoxicillin, a widely utilized β-lactam antibiotic, owes its therapeutic efficacy to its specific three-dimensional structure. The molecule possesses three chiral centers, leading to the potential for several stereoisomers. However, it is the D-isomer of the α-amino-p-hydroxybenzyl side chain that is responsible for the drug's antibacterial properties. The spatial arrangement of the atoms in D-Amoxicillin is crucial for its interaction with the active site of penicillin-binding proteins (PBPs) in bacteria, the key enzymes involved in the synthesis of the bacterial cell wall.

The L-isomer, while a stereoisomer of the active compound, does not possess the correct spatial configuration to effectively bind to PBPs. This lack of binding affinity renders this compound biologically inactive as an antibacterial agent. Consequently, all pharmaceutical-grade amoxicillin is synthesized and administered as the D-isomer.

Mechanism of Action: A Stereospecific Interaction

The bactericidal action of amoxicillin is a result of the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is highly stereospecific.

Signaling Pathway of D-Amoxicillin Action

An In-depth Technical Guide on the Mechanism of Action of L-Amoxicillin on Bacterial Cell Walls

Executive Summary

L-Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. Its primary mechanism involves the covalent, irreversible inhibition of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised structural integrity, coupled with the potential deregulation of endogenous autolytic enzymes, results in osmotic instability and subsequent cell lysis. This guide provides a detailed examination of this mechanism, including quantitative data on PBP inhibition, comprehensive experimental protocols for studying these interactions, and visual diagrams of the key pathways and workflows.

Introduction to the Bacterial Cell Wall

The bacterial cell wall is a complex, semi-rigid structure primarily composed of peptidoglycan (also known as murein). This polymer consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. Short peptide chains are attached to the NAM residues and are cross-linked to peptides from adjacent chains, forming a robust, mesh-like sacculus that encases the cytoplasmic membrane. This structure is critical for protecting the bacterium from osmotic lysis and maintaining its characteristic shape. The final and crucial step of peptidoglycan synthesis, transpeptidation (the cross-linking of peptide chains), is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal action of Amoxicillin is a direct consequence of its interference with the final stages of peptidoglycan assembly.

The Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the terminal steps of peptidoglycan biosynthesis.[1] They are named for their high affinity for penicillin and other β-lactam antibiotics.[1] PBPs are broadly classified into high-molecular-weight (HMW) and low-molecular-weight (LMW) categories. HMW PBPs are often bifunctional, possessing both transglycosylase (for glycan chain polymerization) and transpeptidase (for peptide cross-linking) activity, making them essential for cell growth and division. LMW PBPs are typically involved in cell wall remodeling and recycling.

Molecular Interaction: Acylation of the PBP Active Site

Amoxicillin's structure features a critical β-lactam ring, which acts as a structural mimic of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the peptidoglycan peptide stem.[1] This structural similarity allows amoxicillin to enter the active site of a PBP. The highly reactive β-lactam ring is then attacked by a serine residue in the PBP's active site, forming a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cell wall integrity.[2]

Figure 1. Mechanism of PBP inhibition by Amoxicillin.

Quantitative Analysis of Amoxicillin-PBP Interaction

The efficacy of amoxicillin is directly related to its affinity for the PBPs of a given bacterial species. This is often quantified by the 50% inhibitory concentration (IC₅₀), which is the concentration of the antibiotic required to inhibit 50% of the PBP activity. Lower IC₅₀ values indicate a higher affinity and greater potency. Alterations in PBPs, often through mutation, can decrease this binding affinity, leading to antibiotic resistance.[3][4]

| Bacterial Species | PBP Target | Amoxicillin MIC (μg/mL) of Strain | Finding / Observation |

| Helicobacter pylori | PBP1 | 1.0 (Resistant) vs. 0.06 (Susceptible) | Resistance is associated with decreased amoxicillin binding to PBP1.[5][6] |

| Helicobacter pylori | PBP1A | 8.0 (Resistant) vs. <0.016 (Susceptible) | Transformation with the pbp1A gene from a resistant strain conferred resistance.[7] |

| Streptococcus pneumoniae | PBP1A, PBP2X, PBP2B | 2 to 16 (Resistant) | Resistance is linked to alterations in these PBPs, with PBP2B changes being key.[4] |

| Streptococcus pneumoniae | PBP2x | Not specified | PBP2x is a prime target for amoxicillin in pneumococci.[8] |

| Escherichia coli | PBP4 | Not specified | Amoxicillin shows selectivity for PBP4 in E. coli strain DC2.[9][10] |

Note: Direct IC₅₀ values for amoxicillin against specific PBPs are sparsely reported in literature summaries. The table reflects findings from studies on resistant strains, which indirectly demonstrate the importance of high-affinity binding for antibiotic efficacy.

Consequence of PBP Inhibition: Cell Lysis and the Role of Autolysins

Inhibiting peptidoglycan synthesis is the primary event, but the ultimate bactericidal outcome—cell lysis—involves a disruption of cellular homeostasis and the activity of endogenous enzymes.

Disruption of Cell Wall Homeostasis

Bacterial growth requires a delicate balance between cell wall synthesis and controlled degradation (hydrolysis) to allow for expansion and cell division. This degradation is carried out by enzymes called autolysins. When amoxicillin blocks synthesis, the ongoing, unregulated activity of autolysins can lead to excessive degradation of the cell wall.

Activation of Autolysins

A prevailing hypothesis suggests that the inhibition of peptidoglycan synthesis by β-lactam antibiotics triggers a signal that leads to the deregulation or activation of autolysins. This loss of control over hydrolytic activity accelerates the breakdown of the peptidoglycan matrix. The resulting structural failure makes the cell unable to withstand its internal turgor pressure, leading to osmotic lysis and cell death.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Amoxicillin [pdb101.rcsb.org]

- 2. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The acquisition of clinically relevant amoxicillin resistance in Streptococcus pneumoniae requires ordered horizontal gene transfer of four loci | PLOS Pathogens [journals.plos.org]

- 4. Alterations of Penicillin-Binding Proteins 1A, 2X, and 2B in Streptococcus pneumoniae Isolates for Which Amoxicillin MICs Are Higher than Penicillin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of Specific Amino Acid Changes in Penicillin Binding Protein 1 to Amoxicillin Resistance in Clinical Helicobacter pylori isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an In Vitro-Selected Amoxicillin-Resistant Strain of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations in Penicillin-Binding Protein 1A Confer Resistance to β-Lactam Antibiotics in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of L-Amoxicillin

An In-depth Technical Guide to the Physicochemical Properties of L-Amoxicillin

Introduction

This compound is a broad-spectrum, semi-synthetic β-lactam antibiotic widely used for treating bacterial infections.[1] Its efficacy and behavior as a pharmaceutical agent are fundamentally governed by its physicochemical properties. Understanding these characteristics is critical for researchers, scientists, and drug development professionals in areas such as formulation design, stability analysis, quality control, and predicting its pharmacokinetic profile. Amoxicillin's structure, featuring a β-lactam ring, a thiazolidine (B150603) ring, and an amino group side chain, confers its antibacterial activity but also presents challenges related to stability.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. The most common form used in pharmaceutical formulations is amoxicillin trihydrate, which is the most stable solid form.[4][5]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₉N₃O₅S | [6][7] |

| Molecular Weight | 365.4 g/mol | [6][7] |

| CAS Number | 26787-78-0 (Anhydrous) | [7][8] |

| 61336-70-7 (Trihydrate) | ||

| Appearance | White to off-white or light-yellowish crystalline powder.[6][8][9] | |

| Melting Point | Decomposes around 194 °C to 204 °C.[6][10][11] DSC analysis shows an exothermic transition associated with chemical degradation.[12][13] | |

| LogP (Octanol/Water) | 0.87 | [3][6] |

Dissociation Constants (pKa)

Amoxicillin is an amphoteric molecule with three ionizable functional groups: a carboxylic acid, a primary amine, and a phenolic hydroxyl group.[2][14] These groups dictate the molecule's charge and solubility at different pH values.

| pKa Value | Corresponding Functional Group | Reference |

| pKa₁: ~2.4 - 2.7 | Carboxylic Acid (-COOH) | [2][11][14] |

| pKa₂: ~7.2 - 7.4 | Amino Group (-NH₂) | [2][11] |

| pKa₃: ~9.6 | Phenolic Hydroxyl Group (-OH) | [2][11][14] |

Solubility Profile

The solubility of amoxicillin is highly dependent on the pH and the solvent used.[4] As an amphoteric compound, it exhibits its lowest solubility at its isoelectric point, which is in the pH range of 4 to 6.[4]

| Solvent | Solubility | Temperature | Reference |

| Water | 4 g/L | 25 °C | [7][8] |

| Slightly soluble | - | [9][15] | |

| Methanol | 7.5 mg/mL | - | [10] |

| Ethanol | 3.4 mg/mL | - | [10] |

| Very slightly soluble | - | [15] | |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | - | [15] |

| Phosphate Buffer (pH 7.2) | ~1 mg/mL | - | [15] |

Crystal Structure and Stability

Amoxicillin trihydrate crystals are orthorhombic.[4] The stability of amoxicillin is a critical factor, as degradation leads to a loss of potency. The primary site of degradation is the β-lactam ring, which is susceptible to hydrolysis.[16]

-

pH Stability : Amoxicillin in solution is most stable at a pH of around 6.0-6.5.[17][18] Its degradation is catalyzed by both acidic and alkaline conditions.

-

Thermal Stability : Reconstituted oral amoxicillin suspensions are stable for about 7 days under refrigeration (2-8°C).[19][20] At room temperature (25°C), amoxicillin retains 90% of its concentration for approximately 24.8 hours.[21] High temperatures accelerate the degradation process.[12][19]

-

Photostability : Exposure to light can also contribute to the degradation of amoxicillin.[19]

The degradation of amoxicillin primarily proceeds via two pathways: hydrolysis of the β-lactam ring to form amoxicilloic acid, and intramolecular cyclization to form amoxicillin diketopiperazine.[16][22][23]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound's physicochemical properties.

Determination of pKa by Potentiometric Titration

-

Principle : This method involves titrating a solution of amoxicillin with a strong acid and a strong base and monitoring the pH change. The pKa values are determined from the inflection points of the resulting titration curve.

-

Apparatus : Calibrated pH meter with a glass electrode, magnetic stirrer, burette.

-

Reagents : this compound standard, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), deionized water.

-

Procedure :

-

Prepare a solution of amoxicillin (e.g., 1 mg/mL) in deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition until the pH drops significantly.

-

Repeat the process with a fresh amoxicillin solution, this time titrating with 0.1 M NaOH until the pH rises significantly.

-

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Determination of Aqueous Solubility by Shake-Flask Method

-

Principle : The shake-flask method determines the equilibrium solubility of a compound in a specific solvent. Excess solid is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute is then measured.

-

Apparatus : Constant temperature shaker/water bath, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system.

-

Reagents : this compound powder, buffer solutions of desired pH.

-

Procedure :

-

Add an excess amount of amoxicillin powder to a known volume of the desired buffer solution in a sealed flask.

-

Place the flask in a constant temperature shaker (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant.

-

Centrifuge the sample to remove any undissolved solid particles.

-

Dilute the clear supernatant to an appropriate concentration and analyze it using a validated UV-Vis spectrophotometric or HPLC method to determine the amoxicillin concentration.[24][25]

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

-

Principle : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting and decomposition.

-

Apparatus : Differential Scanning Calorimeter (DSC).

-

Procedure :

-

Accurately weigh a small amount of amoxicillin trihydrate (typically 2-5 mg) into an aluminum DSC pan.[13][26]

-

Place the pan in the DSC cell. An empty, sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen gas stream.[13][26]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis : The resulting thermogram will show endothermic (melting, water loss) and exothermic (decomposition) peaks.[12][13] The peak temperature and enthalpy changes provide information about the thermal stability of the compound.[26]

Stability Assessment by Forced Degradation Studies

-

Principle : Forced degradation studies intentionally expose the drug to harsh conditions (acid, base, oxidation, heat, light) to identify potential degradation products and validate the stability-indicating power of analytical methods, typically HPLC.[15]

-

Apparatus : HPLC system with a suitable detector (e.g., UV), pH meter, oven, photostability chamber.

-

Reagents : this compound, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

-

Procedure :

-

Acid/Base Hydrolysis : Add acid (e.g., 0.375 M HCl) or base (e.g., 0.015 M NaOH) to an amoxicillin solution and maintain at a specific temperature for a set time. Neutralize the solution before analysis.[15]

-

Oxidative Degradation : Treat an amoxicillin solution with hydrogen peroxide (e.g., 1.5% H₂O₂) and monitor over time.[15]

-

Thermal Degradation : Expose solid amoxicillin powder to dry heat in an oven.[15]

-

Photodegradation : Expose solid or solution samples to controlled light in a photostability chamber.[15]

-

-

Data Analysis : Analyze all stressed samples by a validated stability-indicating HPLC method. The method should be able to separate the intact amoxicillin peak from all degradation product peaks. The decrease in the area of the amoxicillin peak and the appearance of new peaks indicate the extent of degradation.

References

- 1. Preparation and Physicochemical Characterization of Amoxicillin β-cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amoxicillin - Wikipedia [en.wikipedia.org]

- 4. usp-pqm.org [usp-pqm.org]

- 5. researchgate.net [researchgate.net]

- 6. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 26787-78-0 CAS MSDS (Amoxicillin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Amoxicillin CAS#: 26787-78-0 [m.chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. 61336-70-7 Amoxicillin trihydrate AKSci J93454 [aksci.com]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. mathewsopenaccess.com [mathewsopenaccess.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ir.kabarak.ac.ke [ir.kabarak.ac.ke]

- 20. tandfonline.com [tandfonline.com]

- 21. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. researchgate.net [researchgate.net]

- 26. mathewsopenaccess.com [mathewsopenaccess.com]

Spectroscopic analysis of L-Amoxicillin

An in-depth technical guide to the spectroscopic analysis of L-Amoxicillin for researchers, scientists, and drug development professionals.

Introduction

This compound is a broad-spectrum, semi-synthetic antibiotic from the aminopenicillin class, widely used to treat bacterial infections. Its efficacy is intrinsically linked to its chemical structure, particularly the β-lactam ring. Consequently, rigorous analytical characterization is paramount for quality control, stability testing, and formulation development. Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of Amoxicillin, providing detailed information on its molecular structure, purity, and behavior in various matrices. This guide details the application of key spectroscopic methods—UV-Visible, FT-IR, NMR, and Mass Spectrometry—for the comprehensive analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a versatile technique for the quantitative determination of Amoxicillin. The method is often employed in pharmaceutical assays due to its simplicity, speed, and cost-effectiveness. The analysis can be performed directly, by measuring the intrinsic absorbance of the molecule, or indirectly, through the formation of a colored complex.

Quantitative Data

The absorption maximum (λmax) of Amoxicillin is highly dependent on the solvent used.

| Solvent/Reagent | λmax (nm) | Method Type |

| 0.1 N Hydrochloric Acid (HCl) | 229, 272 nm | Direct |

| 0.1 N Hydrochloric Acid (HCl) | 230 nm | Direct |

| 0.1 N Sodium Hydroxide (NaOH) | 247 nm | Direct |

| Ethanol | 230, 274 nm | Direct |

| Dimethyl sulfoxide-acetonitrile (50% v/v) | 270 nm | Direct |

| 0.1% Trifluoroacetic Acid (TFA) | 228 nm | Direct |

| Potassium Permanganate (KMnO₄) | 525 nm | Indirect |

| Bromocresol Green | 630 nm | Indirect |

| Cobalt(II) Complex | Not Specified | Indirect |

Table 1: UV-Visible Absorption Maxima for this compound Analysis.[1][2][3][4][5]

Experimental Protocols

Direct Quantification in 0.1N HCl

-

Standard Stock Solution Preparation : Accurately weigh 10 mg of Amoxicillin standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with 0.1N HCl to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution : Dilute 1 mL of the stock solution into a 100 mL volumetric flask and make up the volume with 0.1N HCl to get a concentration of 10 µg/mL.

-

Sample Preparation : Weigh the powder from Amoxicillin capsules equivalent to 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, dissolve in 0.1N HCl, and make up the volume. Further dilute to achieve a final concentration within the linear range (e.g., 1-5 µg/mL).

-

Spectrophotometric Measurement : Scan the resulting solution in the UV range (200–400 nm) against a 0.1N HCl blank. Measure the absorbance at the λmax of 230 nm.

-

Quantification : Construct a calibration curve by preparing a series of dilutions (e.g., 1, 2, 3, 4, 5 µg/mL) from the working standard solution and measuring their absorbance. Determine the concentration of the sample from the calibration curve.

Indirect Quantification via Complexation with Bromocresol Green

-

Solvent Preparation : Prepare a 50% (v/v) mixture of dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (AcN).[4]

-

Stock Solutions :

-

Complex Formation : Mix standard or sample solutions of Amoxicillin with the bromocresol green solution. An ion-pair complex will form.[4]

-

Spectrophotometric Measurement : Measure the absorbance of the resulting bluish-green complex at a wavelength of 630 nm against a reagent blank.[4]

-

Quantification : A linear relationship between absorbance and concentration is typically observed in the range of 1-18 µg/mL.[4]

Workflow for UV-Vis Analysis

Caption: General workflow for quantitative analysis of Amoxicillin using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and structural characterization of Amoxicillin. It provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups within the molecule. This method is crucial for confirming the identity of the active pharmaceutical ingredient (API) and detecting impurities or degradation.

Quantitative Data

The FT-IR spectrum of Amoxicillin shows several characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H and N-H Stretching | Phenol, Carboxylic Acid, Amine, Amide |

| ~3000 | C-H Stretching | Aromatic and Aliphatic C-H |

| 1770 - 1776 | C=O Stretching | β-Lactam Ring |

| 1686 - 1693 | C=O Stretching (Amide I) | Secondary Amide |

| 1656 - 1650 | N-H Bending / C=O Stretching | Primary Amine / Secondary Amide |

| 1582 - 1593 | Asymmetric Stretching | Carboxylate (R-COO⁻) |

| 1500 - 1300 | C=C Stretching / N-H Bending | Aromatic Ring / Secondary Amide |

| ~1397 | Symmetric Stretching | Carboxylate (R-COO⁻) |

| ~1250 | C-N Stretching | Primary Amine |

Table 2: Characteristic FT-IR Absorption Bands for this compound.[2][6][7][8]

Experimental Protocol

Analysis of Solid Sample (Ground Tablet)

-

Sample Preparation : No extensive sample preparation is required for techniques like Attenuated Total Reflectance (ATR)-FTIR. For transmission analysis, a small amount of the ground Amoxicillin tablet or pure API is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation : An FT-IR spectrometer (e.g., Agilent MicroLab FTIR) is used.[2]

-

Data Acquisition :

-

A background spectrum of the empty sample holder (or pure KBr pellet) is collected.

-

The sample is placed on the ATR crystal or the pellet is placed in the sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis : The resulting spectrum is compared with a reference spectrum of a standard Amoxicillin sample. The presence of characteristic peaks, especially the strong carbonyl absorptions between 1800-1650 cm⁻¹, confirms the identity of Amoxicillin.[2]

Logical Diagram for Structural Confirmation

Caption: Correlation of Amoxicillin's functional groups with key FT-IR spectral peaks.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of Amoxicillin and its degradation products. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high specificity and sensitivity for analysis in complex matrices.

Quantitative Data

Electrospray ionization (ESI) in positive mode is commonly used for Amoxicillin analysis.

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 366.1118 | [M+H]⁺ | Protonated molecular ion of Amoxicillin |

| 349.0853 | [M+H-NH₃]⁺ | Loss of ammonia (B1221849) from the parent ion |

| 208 | Fragment Ion | Result of β-lactam ring cleavage |

| 160 | Fragment Ion | Cleavage across the β-lactam ring |

| 114 | Fragment Ion | Common fragment from ring-opening modes |

Table 3: Key Ions in the ESI⁺ Mass Spectrum of this compound.[9][10][11]

Experimental Protocol

LC-MS/MS Analysis

-

Sample Preparation : Prepare a ~1 mg/mL solution of Amoxicillin in a suitable solvent mixture, such as methanol (B129727) and acetonitrile (4:1).[9] For plasma samples, a solid-phase extraction (SPE) is typically required to remove proteins and interferences.[12]

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[10][12]

-

Chromatographic Conditions :

-

Mass Spectrometry Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).[9][14]

-

Analysis Mode : Full scan to identify the parent ion ([M+H]⁺ at m/z 366.1) followed by tandem MS (MS/MS) to generate fragment ions for structural confirmation. Collision-Induced Dissociation (CID) is used to fragment the parent ion.[10]

-

-

Data Analysis : The parent ion and its characteristic fragment ions are used to confirm the identity of Amoxicillin. For quantification, a multiple-reaction monitoring (MRM) method is often developed, monitoring specific transitions (e.g., m/z 366.2 -> 349.1).[14]

Workflow for LC-MS/MS Identification

Caption: Workflow for the identification of Amoxicillin using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR) in the Amoxicillin molecule. It is an indispensable tool for absolute structure confirmation, characterization of impurities, and studying drug-excipient interactions.

Quantitative Data

Chemical shifts (δ) are dependent on the solvent and pH. The following are representative values.

¹H NMR Chemical Shifts

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.1 | Singlet |

| -CH₃ | ~1.2 | Singlet |

| -CH₂- | ~1.3 | Doublet |

| -C(CH₃)₂ | ~1.5 | Singlet |

| R-CO-O-CH- | ~4.6 | Triplet |

| R-CO-NH- | ~5.6 | Doublet |

| R-CO-NH- | ~8.4 | Triplet |

| R-CO-NH- | ~8.5 | Doublet |

| R-COOH | ~9.4 | Singlet |

Table 4: Representative ¹H NMR Chemical Shifts for an Amoxicillin derivative.[15] Note: Specific shifts for pure Amoxicillin vary; this provides an example of assignments.[16][17]

¹³C NMR Chemical Shifts

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbons (C(CH₃)₂) | ~25-30 |

| Thiazolidine Ring Carbons | ~60-75 |

| Aromatic Ring Carbons | ~115-160 |

| Amide Carbonyl | ~170 |

| β-Lactam Carbonyl | ~175 |

| Carboxyl Carbon | ~177 |

Table 5: Approximate ¹³C NMR Chemical Shift Ranges for Amoxicillin.[16][18]

Experimental Protocol

-

Sample Preparation : Dissolve approximately 10 mg of the Amoxicillin sample in 0.7-1.0 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[16][19]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Data Acquisition :

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Advanced two-dimensional (2D) experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) can be performed to aid in the complete and unambiguous assignment of all signals.[16]

-

-

Data Analysis : The chemical shifts, signal integrations (for ¹H), multiplicities (splitting patterns), and correlations from 2D spectra are used to piece together the molecular structure, confirming the identity and purity of Amoxicillin.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. biomedres.us [biomedres.us]

- 3. ijrar.org [ijrar.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Physicochemical Characterization of Amoxicillin β-cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Electrospray ionization collision-induced dissociation tandem mass spectrometry of amoxicillin and ampicillin and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wseas.com [wseas.com]

- 13. scholarship.claremont.edu [scholarship.claremont.edu]

- 14. Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. usp-pqm.org [usp-pqm.org]

- 17. High resolution 1H NMR spectroscopic studies of the metabolism and excretion of ampicillin in rats and amoxycillin in rats and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ugspace.ug.edu.gh [ugspace.ug.edu.gh]

The Stereochemical Landscape of Amoxicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin, a widely prescribed β-lactam antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the critical aspects of amoxicillin's stereochemistry, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the molecule's chiral centers, the distinct properties of its stereoisomers, and the analytical techniques employed for their characterization and separation.

Amoxicillin possesses four chiral centers, leading to the theoretical possibility of 16 stereoisomers. However, the biologically active form is the (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid isomer.[1] This specific configuration is crucial for its potent inhibitory activity against bacterial penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Disruption of this process leads to bacterial cell lysis and death.[2][3]

This guide will provide a detailed examination of the stereochemical intricacies of amoxicillin, offering valuable insights for the development of new therapeutic agents and the optimization of existing antibiotic therapies.

Physicochemical Properties of Amoxicillin

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₅S | [4] |

| Molecular Weight | 365.4 g/mol | [4] |

| Melting Point | 194 °C | [5] |

| pKa | pKa₁ = 2.4 (carboxyl group), pKa₂ = 7.4 (amino group), pKa₃ = 9.6 (phenolic hydroxyl group) | [6][7] |

| Solubility in Water | 4.0 mg/mL | [8] |

| LogP | 0.87 | [9] |

| Optical Rotation | [α]D²⁰ +246° (c = 0.1) | [8] |

Pharmacological Activity of Amoxicillin Stereoisomers

The antibacterial efficacy of amoxicillin is highly dependent on its stereochemistry. The (2S,5R,6R) configuration of the β-lactam core and the (R) configuration of the α-amino-p-hydroxyphenylacetyl side chain are essential for optimal binding to and inhibition of bacterial PBPs. While extensive comparative Minimum Inhibitory Concentration (MIC) data for all amoxicillin stereoisomers against a wide range of bacteria is limited in publicly available literature, it is widely accepted that only the naturally occurring diastereomer exhibits significant antibacterial activity.

The following table presents representative MIC values for the active isomer of amoxicillin against common bacterial pathogens.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Escherichia coli | 2 - 8 | [2][3] |

| Staphylococcus aureus | 0.25 - 2 | [10] |

| Streptococcus pyogenes | ≤ 0.25 | [10] |

Experimental Protocols

Chiral Separation of Amoxicillin Stereoisomers by High-Performance Liquid Chromatography (HPLC)

The separation of amoxicillin stereoisomers is crucial for quality control and research purposes. Chiral HPLC is the most common technique for achieving this separation.

Principle: Chiral stationary phases (CSPs) are used to create a chiral environment within the HPLC column. The different stereoisomers of amoxicillin interact with the CSP to varying degrees, leading to different retention times and thus, separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly employed for this purpose.[8][11][12][13][14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

Mobile Phase Preparation: A typical mobile phase for chiral separation of amoxicillin consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol, isopropanol), often with a small amount of an acidic or basic additive to improve peak shape and resolution. The exact composition should be optimized for the specific column and stereoisomers being separated.

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the amoxicillin sample in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

Data Analysis: The retention times of the separated stereoisomers are used for their identification. The peak areas are used to determine the relative amounts of each stereoisomer and to calculate the enantiomeric or diastereomeric excess.

Stereochemical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of amoxicillin. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and spatial arrangement of atoms in the molecule.

Principle: The chemical shifts and coupling constants of the protons and carbons in the amoxicillin molecule are sensitive to their stereochemical environment. By analyzing the NMR spectra, it is possible to determine the relative and absolute configuration of the chiral centers. Chiral shift reagents or chiral solvating agents can be used to differentiate the signals of enantiomers.[15][16]

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amoxicillin sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

NMR Experiment (Example ¹H NMR):

-

Solvent: D₂O

-

Temperature: 298 K

-

Pulse Sequence: Standard ¹H NMR experiment

-

Number of Scans: 16 or more for good signal-to-noise ratio

Data Analysis: The ¹H NMR spectrum of amoxicillin shows characteristic signals for the protons on the β-lactam ring, the thiazolidine (B150603) ring, and the side chain. The chemical shifts and coupling constants of the protons at the chiral centers (C-2, C-5, and C-6 of the penicillin core, and the α-carbon of the side chain) are particularly informative for stereochemical assignment. Comparison of the obtained spectra with those of reference standards of known stereochemistry allows for the unambiguous determination of the stereoisomeric composition of the sample.

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin offers a greener and more efficient alternative to traditional chemical synthesis. This process typically utilizes an immobilized penicillin G acylase to catalyze the coupling of 6-aminopenicillanic acid (6-APA) with a D-p-hydroxyphenylglycine derivative.[1][17][18][19][20]

Principle: Immobilized penicillin G acylase facilitates the kinetically controlled acylation of the 6-amino group of 6-APA with an activated side-chain donor, D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM), to form amoxicillin.

Materials:

-

Immobilized Penicillin G Acylase (PGA)

-

6-Aminopenicillanic Acid (6-APA)

-

D-(-)-α-p-hydroxyphenylglycine methyl ester (HPGM)

-

Phosphate buffer (pH 6.5)

-

Reactor with temperature and pH control

Procedure:

-

Prepare a buffered solution of 6-APA and HPGM in the reactor. A typical molar ratio of HPGM to 6-APA is 3:1.

-

Adjust the pH of the solution to 6.5 and maintain the temperature at 25 °C.

-

Add the immobilized penicillin G acylase to the reactor to initiate the reaction.

-

Monitor the reaction progress by periodically taking samples and analyzing the concentration of amoxicillin and the reactants by HPLC.

-

Once the reaction reaches the desired conversion, stop the reaction by separating the immobilized enzyme from the reaction mixture (e.g., by filtration).

-

The amoxicillin product can be purified from the reaction mixture by crystallization.

Visualizations

Caption: Enzymatic synthesis of amoxicillin workflow.

References

- 1. Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase [scientiairanica.sharif.edu]

- 2. idexx.com [idexx.com]

- 3. idexx.co.uk [idexx.co.uk]

- 4. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation and Physicochemical Characterization of Amoxicillin β-cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. Amoxicillin, L- | C16H19N3O5S | CID 32324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids - Lookchem [lookchem.com]

An In-depth Technical Guide to L-Amoxicillin

This guide provides a comprehensive overview of the fundamental physicochemical properties, mechanism of action, and analytical methodologies for L-Amoxicillin, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is a semi-synthetic antibiotic belonging to the β-lactam class. Its quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉N₃O₅S | |

| Molecular Weight | 365.4 g/mol | |

| CAS Number | 26889-93-0 | |

| IUPAC Name | (2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Melting Point | 140 °C | |

| Water Solubility | 4 g/L at 25°C | |

| LogP | 0.87 | |

| pKa | 2.4 (carboxyl group), 7.4 (amino group), 9.6 (phenolic hydroxyl group) | |

| Protein Binding | Approximately 17-20% | |

| Bioavailability | 60-90% (Oral) | |

| Half-life | 1 to 1.5 hours in adults |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of the bacterium. The key steps in its mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a critical step in the formation of the rigid cell wall.

-

Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of Amoxicillin's mechanism of action.

Experimental Protocols

This protocol describes a common method for determining the concentration of amoxicillin in bulk drug and pharmaceutical dosage forms.

-

Mobile Phase Preparation: A mixture of potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) (commonly in a 95:5 v/v ratio) is prepared. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for approximately 15 minutes.

-

Standard Solution Preparation: A stock solution of amoxicillin is prepared by accurately weighing and dissolving the reference standard in the mobile phase to a known concentration (e.g., 1000 µg/mL). Serial dilutions are then made to create a calibration curve over a suitable concentration range (e.g., 20-100 µg/mL).

-

Sample Preparation (Tablets): A specific number of tablets are weighed and finely powdered. An amount of powder equivalent to a known quantity of amoxicillin is transferred to a volumetric flask with the mobile phase. The solution is sonicated to ensure complete dissolution and then diluted to the final volume. The resulting solution is filtered through a membrane filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: The peak area of the amoxicillin in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration.

The following diagram outlines the experimental workflow for HPLC analysis of Amoxicillin.

Forced degradation studies are essential for understanding the stability of a drug substance. The following are typical protocols for amoxicillin.

-

Stock Solution Preparation: A stock solution of amoxicillin (e.g., 1.25 mg/mL) is prepared in a suitable solvent system, such as a mixture of pH 5.0 buffer and methanol (95:5 v/v).

-

Acid Hydrolysis: An equal volume of 0.375 M hydrochloric acid is added to the stock solution. The mixture is maintained at 25°C for 30 minutes, then neutralized with sodium hydroxide (B78521) and diluted for HPLC analysis.

-

Alkaline Hydrolysis: An equal volume of 0.015 M sodium hydroxide is added to the stock solution and kept at 25°C for 15 minutes. The solution is then neutralized with hydrochloric acid and diluted for analysis.

-

Oxidative Degradation: An equal volume of 1.5% hydrogen peroxide is added to the stock solution and maintained at 25°C for 30 minutes before dilution and analysis.

-

Thermal Degradation (Dry Heat): A thin layer of amoxicillin powder is placed in a hot air oven at 105°C for 3 hours. After cooling, a known amount is dissolved for HPLC analysis.

This method provides an alternative to chromatography for the quantitative analysis of amoxicillin in pharmaceutical forms.

-

Reagents: A standard solution of amoxicillin trihydrate (e.g., 500 µg/mL) is prepared in a mixture of dimethylformamide and distilled water. A solution of a suitable oxidizing agent, such as potassium peroxomonosulfate, is also prepared.

-

Procedure for Capsules: The contents of a capsule are accurately weighed and dissolved in a dimethylformamide/water mixture. An aliquot of this solution is further diluted. The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 296 nm) over a period of time (e.g., 15 minutes) after the addition of the oxidizing agent.

-

Analysis: The rate of the reaction, determined from the slope of the linear portion of the kinetic curve of absorbance versus time, is proportional to the concentration of amoxicillin. This is compared to the reaction rates of standard solutions to quantify the drug.

Methodological & Application

Enzymatic Synthesis of L-Amoxicillin: A Detailed Protocol for Researchers

Application Note

The enzymatic synthesis of β-lactam antibiotics, such as L-Amoxicillin, presents a more environmentally friendly and efficient alternative to traditional chemical methods. This protocol details the kinetically controlled synthesis of this compound utilizing immobilized penicillin G acylase (PGA). This method offers high selectivity and operates under mild reaction conditions, significantly reducing the generation of hazardous byproducts.[1]

The synthesis involves the enzymatic coupling of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically D-(-)-α-phenylglycine methyl ester (HPGM) or p-hydroxyphenylglycine methyl ester (D-HPGM).[2][3][4] The enzyme, penicillin G acylase, catalyzes the formation of the amide bond between these two precursors.[5] However, PGA also catalyzes undesirable hydrolysis reactions of the activated acyl donor and the synthesized amoxicillin, making optimization of reaction conditions crucial for maximizing product yield.[3][5]

This document provides a comprehensive protocol for the batch enzymatic synthesis of this compound, including optimal reaction parameters derived from various studies, detailed methodologies, and quantitative data presented for comparative analysis.

Reaction Pathway and Experimental Workflow

The enzymatic synthesis of amoxicillin from 6-APA and HPGM is a kinetically controlled process. The main reaction is the synthesis of amoxicillin. However, two side reactions, the hydrolysis of HPGM and the hydrolysis of the newly formed amoxicillin, also occur, which can reduce the overall yield.[2][3]

Caption: Kinetically controlled synthesis of this compound.

Experimental Protocols

Materials and Reagents

-

Immobilized Penicillin G Acylase (PGA) (EC 3.5.1.11) from Escherichia coli

-

6-aminopenicillanic acid (6-APA)

-

D-(-)-α-phenylglycine methyl ester (HPGM)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.0-6.5)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Hydrochloric acid (for pH adjustment during workup)

-

Deionized water

-

Organic co-solvents (optional, e.g., ethylene (B1197577) glycol)[6]

Equipment

-

Batch reactor with temperature and pH control

-

Stirrer/agitator

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Enzymatic Synthesis Protocol

-

Reactor Setup: Prepare the reaction medium by dissolving 6-APA and HPGM in phosphate buffer within the batch reactor. The optimal substrate ratio is often found to be a molar excess of the acyl donor. A commonly effective ratio is 1:3 of 6-APA to HPGM.[2][4]

-

Reaction Initiation: Equilibrate the reactor to the desired temperature, typically between 20°C and 35°C.[2][7] Adjust the pH of the substrate solution to the optimal range for the enzyme, generally between 6.0 and 6.5, using sodium hydroxide.[2][8]

-

Enzyme Addition: Add the immobilized penicillin G acylase to the reactor to initiate the synthesis reaction. The enzyme concentration can vary, with studies showing effective synthesis at concentrations around 5 g/L.[2][4]

-

Reaction Monitoring: Maintain constant stirring and monitor the pH, keeping it constant through the controlled addition of sodium hydroxide. The reaction progress can be monitored by taking samples at regular intervals (e.g., every 30-60 minutes) and analyzing them by HPLC to determine the concentrations of amoxicillin, 6-APA, and HPGM.[8] The optimal reaction time is typically reached after several hours, for instance, 480 minutes.[2][4]

-

Reaction Termination and Product Isolation: Once the maximum yield is achieved, terminate the reaction by separating the immobilized enzyme from the reaction solution. This can be done by filtration or centrifugation.

-

Product Crystallization: Adjust the pH of the reaction solution to approximately 0.9-1.1 with hydrochloric acid to dissolve the product, followed by filtration. Subsequently, induce crystallization of amoxicillin by adjusting the pH to its isoelectric point (around 5.0-5.2) with sodium hydroxide.[7]

-

Purification and Drying: The crystallized amoxicillin can be further purified by washing and then dried under vacuum.

Quantitative Data Summary

The yield and efficiency of the enzymatic synthesis of this compound are influenced by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Reaction Parameters on Amoxicillin Yield

| Parameter | Condition | Amoxicillin Yield (%) | Reference |

| Substrate Ratio (6-APA:HPGM) | 1:3 | 37 | [2] |

| Enzyme Concentration | 5 g/L | ~50 | [2] |

| Temperature | 35°C | ~50 | [2] |

| pH | 6.3 (constant) | ~50 | [2] |

| Reaction Time | 480 min | ~50 | [2] |

| Co-solvent (60% Ethylene Glycol) | pH 6.0, 25°C, 10h | 55.2 | [6] |

| One-pot, two-step with Zn2+ | Optimized conditions | 76.5 | [9] |

Table 2: Influence of Temperature on Productivity

| Temperature (°C) | Relative Productivity | Reference |

| 5 | Low | [2] |

| 25 | Medium | [2] |

| 35 | High | [2] |

One-Pot, Two-Step Synthesis Variation